molecular formula C10H7FN2O2S B5758391 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5758391
M. Wt: 238.24 g/mol
InChI Key: ZBRXFBAPDWUVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as FPTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and has shown promising results in many research studies.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed that 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the development of new anti-inflammatory drugs. 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to possess anti-cancer properties, where it has been evaluated for its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its ease of synthesis. 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized using simple reaction conditions and is readily available for research purposes. However, one of the major limitations of 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One area of research is the development of new anti-inflammatory drugs based on 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Another area of research is the development of new anti-cancer drugs based on 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Additionally, 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown promising results as an anti-microbial agent, and further research is needed to explore its potential in this area. Finally, the mechanism of action of 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, and further research is needed to elucidate its pharmacological effects.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves the reaction of 2-fluorobenzoyl isothiocyanate and barbituric acid in the presence of a base. The reaction yields 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a white solid, which can be purified through recrystallization.

Scientific Research Applications

1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields. It has shown promising results in the field of medicinal chemistry, where it has been evaluated for its anti-cancer, anti-inflammatory, and anti-viral properties. 1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential use as an anti-microbial agent, where it has shown significant activity against various bacterial strains.

properties

IUPAC Name

1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2S/c11-6-3-1-2-4-7(6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRXFBAPDWUVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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